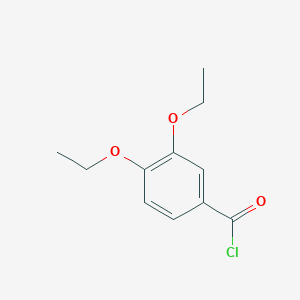

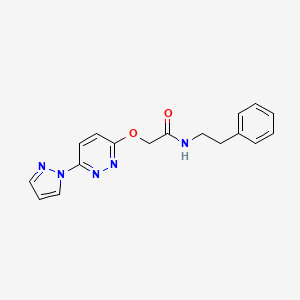

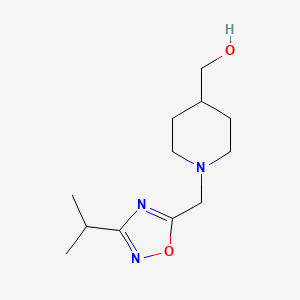

![molecular formula C14H13Cl2N3O2 B2996088 2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1645369-36-3](/img/structure/B2996088.png)

2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . The molecule also contains a cyclopropyl group, which is a three-membered carbon ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide moiety would likely contribute to the compound’s planarity, while the cyclopropyl group could introduce some strain into the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzamide moiety could undergo reactions typical of amides, while the cyclopropyl group could participate in reactions specific to cyclopropanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Molecular Recognition

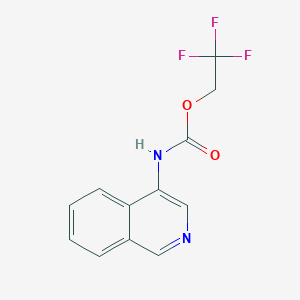

- A study conducted by Younes et al. (2020) focused on a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized for the colorimetric sensing of fluoride anions. The derivatives demonstrated a drastic color transition in response to fluoride anion, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This indicates potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Novel Synthetic Pathways

- Research by El‐Faham et al. (2013) explored the use of OxymaPure/DIC in the synthesis of α-ketoamide derivatives, demonstrating its superiority over traditional methods in terms of purity and yield. This showcases the importance of novel reagents and methodologies in improving the efficiency of synthetic organic chemistry (El‐Faham et al., 2013).

Anticancer Research

- Yoshida et al. (2005) synthesized and evaluated the antitumor properties of benzothiazole derivatives, including compounds structurally related to 2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide. The study identified derivatives with potent in vivo inhibitory effects on tumor growth, highlighting the role of such compounds in the development of new cancer therapies (Yoshida et al., 2005).

Antimicrobial Activity

- A study by Limban et al. (2011) synthesized thiourea derivatives of benzamides to test their interaction with bacterial cells. The results demonstrated significant antimicrobial activity, especially against strains known for biofilm formation, suggesting potential applications in the development of antibacterial and antibiofilm agents (Limban et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O2/c15-9-3-4-10(11(16)5-9)14(21)18-7-13(20)19-12(6-17)8-1-2-8/h3-5,8,12H,1-2,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYKJPAJFKQKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

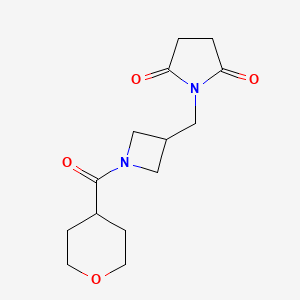

![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)

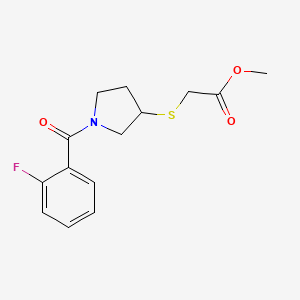

![N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide](/img/structure/B2996007.png)

![(E)-3-(3-nitrophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2996009.png)

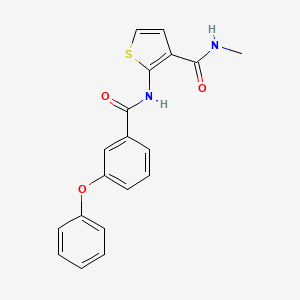

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2996010.png)